3-Fluorocyclobutane-1-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

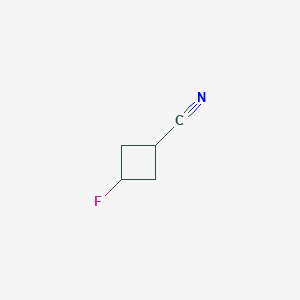

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluorocyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN/c6-5-1-4(2-5)3-7/h4-5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFZJLTVCXMCIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552638-51-3 | |

| Record name | 3-fluorocyclobutane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluorocyclobutane-1-carbonitrile chemical properties

An In-depth Technical Guide to 3-Fluorocyclobutane-1-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] Among the various fluorinated motifs, the 3-fluorocyclobutane unit has emerged as a particularly valuable building block due to its unique three-dimensional structure and its ability to serve as a bioisostere for other chemical groups. This guide provides a comprehensive technical overview of this compound, a key intermediate for accessing a diverse range of these valuable scaffolds. We will delve into its core chemical properties, discuss plausible synthetic and derivatization strategies, and explore its applications in the context of contemporary drug development for an audience of researchers, chemists, and drug development professionals.

Core Physicochemical and Structural Properties

This compound (CAS No: 1552638-51-3) is a disubstituted cyclobutane that exists as a mixture of cis and trans diastereomers.[2][3] The cyclobutane ring is not planar, adopting a puckered conformation to alleviate ring strain, which influences the spatial orientation of the fluoro and nitrile substituents.[4] This non-planar geometry is a key feature exploited in drug design to explore novel binding interactions. The presence of the electronegative fluorine atom significantly impacts the molecule's electronic properties, lipophilicity, and metabolic stability.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆FN | [2][6][7] |

| Molecular Weight | 99.11 g/mol | [2] |

| CAS Number | 1552638-51-3 | [2][3] |

| Appearance | Liquid | [6] |

| Purity | Typically ≥95-98% | [2][6] |

| Topological Polar Surface Area | 23.8 Ų | [6] |

| XLogP3 (Predicted) | 0.8 | [6][7] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 0 | [6] |

Spectroscopic Profile

While specific, publicly available experimental spectra for this compound are limited, its structure allows for the prediction of key spectroscopic features essential for its characterization.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum would be complex due to the puckered ring and diastereomers. Signals for the cyclobutane protons would appear in the aliphatic region, with splitting patterns influenced by geminal, vicinal, and long-range couplings, including those to fluorine.

-

¹³C NMR : Distinct signals would be present for the nitrile carbon (C≡N), the carbon bearing the fluorine (CHF), the carbon bearing the nitrile (CHCN), and the methylene carbons (CH₂). The C-F coupling would be observable for the carbon directly attached to fluorine and potentially for adjacent carbons.

-

¹⁹F NMR : A characteristic signal would confirm the presence of the fluorine atom, with its chemical shift and coupling to adjacent protons providing structural information.

-

-

Infrared (IR) Spectroscopy : A sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretching vibration would be expected around 2250 cm⁻¹. The C-F bond stretch would appear in the 1100-1000 cm⁻¹ region.[9]

-

Mass Spectrometry (MS) : The monoisotopic mass is 99.048 g/mol .[6][7] Predicted adducts include [M+H]⁺ at m/z 100.05570 and [M+Na]⁺ at m/z 122.03764.[7]

Synthesis and Reactivity

This compound serves as a versatile intermediate, primarily valued for its conversion into other key building blocks like carboxylic acids and amines.

Representative Synthetic Pathway

A robust synthesis of 3-fluorocyclobutane derivatives often starts from commercially available cyclobutanone.[10] A plausible route to the title compound could involve the formation of a cyanohydrin from 3-oxocyclobutanecarbonitrile, followed by deoxygenation and fluorination. The diagram below illustrates a conceptual synthetic workflow.

Caption: Major reaction pathways for derivatizing this compound.

A. Hydrolysis to Carboxylic Acid: The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield 3-fluorocyclobutane-1-carboxylic acid. [10]This acid is a highly valuable building block for introducing the 3-fluorocyclobutyl moiety via amide bond formation or other carboxylate chemistries.

B. Reduction to Primary Amine: The nitrile can be reduced to the corresponding primary amine, (3-fluorocyclobutyl)methanamine, using standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This amine serves as a crucial synthon for introducing the fluorinated scaffold into molecules via reductive amination, amide coupling, or sulfonamide formation.

Representative Experimental Protocol: Hydrolysis to 3-Fluorocyclobutane-1-carboxylic acid

This protocol is a representative procedure based on established chemical transformations for nitrile hydrolysis and should be adapted and optimized for specific laboratory conditions. [10][11]

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

-

Reagent Addition : Add a 6 M aqueous solution of hydrochloric acid (5-10 eq). The reaction is typically biphasic initially.

-

Reaction Conditions : Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed (typically 16-24 hours).

-

Workup : After cooling to room temperature, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x volume). Combine the organic layers.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Final Purification : The crude product can be further purified by recrystallization or column chromatography to afford pure 3-fluorocyclobutane-1-carboxylic acid.

Applications in Medicinal Chemistry and Drug Discovery

The 3-fluorocyclobutane motif is increasingly sought after in drug design. Its incorporation can lead to improved metabolic stability, enhanced membrane permeability, and fine-tuning of acidity/basicity (pKa). [1][10]

-

Scaffold for Bioactive Molecules : Derivatives of this compound are key intermediates in the synthesis of complex pharmaceutical agents. For instance, the related N-substituted 3-aminocyclobutane moiety is a core component of Ritlecitinib, an irreversible Janus kinase 3 (JAK3) inhibitor investigated for autoimmune diseases. [12]

-

PET Imaging Agents : The stability of the C-F bond makes it ideal for developing radiotracers for Positron Emission Tomography (PET) using the ¹⁸F isotope. [5]A prominent example is [¹⁸F]Fluciclovine (Axumin®), also known as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC). [13][14]This radiolabeled amino acid analog is used clinically to visualize recurrent prostate cancer by targeting the increased amino acid transport in tumor cells. [14][15][16]The successful development of [¹⁸F]FACBC underscores the biomedical importance of the 3-fluorocyclobutane-1-carboxylic acid scaffold, which is directly accessible from the title carbonitrile.

Safety and Handling

This compound is a chemical reagent that requires careful handling in a laboratory setting.

-

Hazard Identification : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [6]* Recommended Precautions :

-

Use only in a well-ventilated area, preferably a chemical fume hood. [17] * Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat (P280). [6][18] * Avoid breathing fumes or vapors. [17] * Wash hands thoroughly after handling. [18] * Store in a tightly-closed container in a cool, dry place away from incompatible substances. [19]

-

Conclusion

This compound is more than a simple fluorinated building block; it is a versatile and highly valuable intermediate that provides access to a range of desirable scaffolds for modern drug discovery. Its ability to be efficiently converted into corresponding carboxylic acids and amines opens the door to a wide array of synthetic possibilities. The proven success of molecules containing the 3-fluorocyclobutane core, particularly in the realm of oncology with PET imaging agents like [¹⁸F]FACBC, solidifies the importance of this scaffold. For researchers and scientists in drug development, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its full potential in creating the next generation of targeted therapeutics.

References

- cis-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile. (n.d.). PubChem.

- Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. (n.d.). ResearchGate.

- This compound. (n.d.). PubChemLite.

- This compound. (n.d.). Appretech Scientific Limited.

- Shoup, T. M., et al. (1999). Synthesis and Evaluation of [18F]1-Amino-3-fluorocyclobutane 1-carboxylic Acid to Image Brain Tumors. Journal of Nuclear Medicine, 40(2), 331-338.

- Cyclobutanecarbonitrile Safety Data Sheet. (2025). Thermo Fisher Scientific.

- Shoup, T. M., et al. (1999). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. PubMed.

- 3-Fluorocyclobutane-1,1-dicarboxylic acid. (n.d.). PubChem.

- Parent, E. E., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science, 4(3), 1246–1255.

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.

- Shoup, T. M. (1999). Synthesis of [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) : a PET tracer for tumor delineation. National Diet Library Search.

- Spectral Information in PubChem. (2017). National Center for Biotechnology Information.

- This compound [P50030]. (n.d.). ChemUniverse.

- Parent, E. E., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science.

- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (2013). Google Patents.

- Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 31.

- syn-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. (n.d.). National Center for Biotechnology Information.

- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (2020). PMC.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. appretech.com [appretech.com]

- 3. This compound - CAS:1552638-51-3 - Abovchem [abovchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. PubChemLite - this compound (C5H6FN) [pubchemlite.lcsb.uni.lu]

- 8. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ndlsearch.ndl.go.jp [ndlsearch.ndl.go.jp]

- 17. aksci.com [aksci.com]

- 18. aksci.com [aksci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 3-Fluorocyclobutane-1-carbonitrile

CAS Number: 1552638-51-3

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks are highly sought after for their ability to modulate key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Among these, the fluorinated cyclobutane motif has emerged as a particularly valuable bioisostere for various functional groups, offering a unique conformational profile that can enhance drug-target interactions.[1] This guide provides a comprehensive technical overview of 3-Fluorocyclobutane-1-carbonitrile, a key building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

This document will delve into the physicochemical properties, synthesis, spectroscopic characterization, and applications of this compound, with a focus on providing researchers, scientists, and drug development professionals with the in-depth knowledge required for its effective utilization in their research endeavors.

Physicochemical and Structural Properties

This compound is a liquid at room temperature, possessing a unique combination of a strained four-membered ring, a polar nitrile group, and an electronegative fluorine atom.[2] These features impart distinct properties that are of significant interest in medicinal chemistry. The presence of the fluorine atom can significantly impact the acidity of adjacent protons and the overall electronic distribution of the molecule.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1552638-51-3 | [3] |

| Molecular Formula | C₅H₆FN | [3] |

| Molecular Weight | 99.11 g/mol | [3] |

| Physical Form | Liquid | [2] |

| Purity (Typical) | ≥95% - 98% | [1][2] |

| Monoisotopic Mass | 99.04842 Da | [4] |

| Predicted XLogP3 | 0.8 | [2] |

| Topological Polar Surface Area | 23.8 Ų | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

The cyclobutane ring in this compound is not planar but adopts a puckered conformation to alleviate ring strain. This leads to the existence of cis and trans diastereomers, where the fluorine and nitrile substituents are on the same or opposite sides of the ring, respectively. The stereochemical relationship between these substituents is a critical factor influencing the molecule's three-dimensional shape and its interaction with biological targets.

Synthesis and Reaction Mechanisms

While a specific, detailed protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a robust synthetic strategy can be proposed based on the well-established synthesis of related fluorinated cyclobutane building blocks.[5] The most logical and field-proven approach involves the conversion of a carboxylic acid precursor, 3-fluorocyclobutane-1-carboxylic acid.

A plausible synthetic pathway commences with the readily available cyclobutanone. This undergoes a series of transformations to introduce the fluorine and then the nitrile functionality.

Proposed Experimental Protocol:

Step 1: Synthesis of 3-Hydroxycyclobutane-1-carboxylic acid

This key intermediate can be synthesized from cyclobutanone through a multi-step process involving a Reformatsky or similar reaction to introduce a carboxymethyl group, followed by reduction of the ketone.

Step 2: Fluorination of 3-Hydroxycyclobutane-1-carboxylic acid

The hydroxyl group is then replaced by fluorine using a deoxofluorinating agent. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed for this transformation. The choice of fluorinating agent is critical to control reaction conditions and minimize side products.

Step 3: Conversion of the Carboxylic Acid to the Nitrile

The final step involves the conversion of the carboxylic acid to the primary amide, followed by dehydration to yield the target nitrile. A common method for this two-step, one-pot procedure is the use of a coupling agent to form the amide, followed by a dehydrating agent like phosphorus oxychloride or trifluoroacetic anhydride.

Causality in Experimental Choices:

-

Choice of Fluorinating Agent: DAST and Deoxo-Fluor® are chosen for their effectiveness in converting secondary alcohols to fluorides with minimal rearrangement, which is a potential issue in strained ring systems. Deoxo-Fluor® is often preferred for its greater thermal stability, enhancing the safety and reproducibility of the reaction on a larger scale.

-

Nitrile Formation Strategy: The conversion of the carboxylic acid via the primary amide is a reliable and high-yielding method. Direct conversion methods exist but can sometimes be lower-yielding or require harsher conditions that may not be compatible with the fluorinated cyclobutane ring.

Spectroscopic Characterization

Due to the limited availability of public experimental data for this compound, this section provides predicted spectroscopic data based on the analysis of analogous compounds and standard spectroscopic principles.[6]

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~5.2 | dm | ~56 | CH-F |

| ~3.2 | m | - | CH-CN |

| ~2.8 - 2.4 | m | - | CH₂ (ring) |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Coupling | Assignment |

| ~120 | - | C≡N |

| ~85 | d, ¹JCF ≈ 200 Hz | C-F |

| ~35 | d, ²JCF ≈ 20 Hz | CH₂ (ring) |

| ~25 | - | CH-CN |

Table 4: Predicted ¹⁹F NMR Spectral Data (CDCl₃, 376 MHz)

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -180 to -200 | m |

Table 5: Key Infrared (IR) Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Mode |

| ~2245 | C≡N stretch |

| ~1100 - 1000 | C-F stretch |

| ~2900 - 3000 | C-H stretch (aliphatic) |

Mass Spectrometry (MS):

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 99 would be expected, although it may be of low intensity. Fragmentation would likely involve the loss of HCN (m/z = 72) and HF (m/z = 79).

Applications in Medicinal Chemistry and Drug Discovery

The 3-fluorocyclobutane moiety is a valuable scaffold in drug discovery due to the unique properties conferred by the fluorine atom. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa of nearby functional groups, and improve binding affinity through favorable electrostatic interactions.[7]

A prominent example highlighting the utility of the fluorinated cyclobutane core is the Positron Emission Tomography (PET) imaging agent, [¹⁸F]1-amino-3-fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC or Fluciclovine F 18).[7][8] This synthetic amino acid analog is used for the imaging of recurrent prostate cancer and other tumors.[7] The presence of the fluorocyclobutane ring is crucial for its biological activity and imaging properties.

This compound serves as a versatile starting material for the synthesis of a variety of derivatives, including:

-

Cyclobutylamines: By reduction of the nitrile group, which are valuable components of many bioactive molecules.

-

Carboxylic acids: Through hydrolysis of the nitrile, providing a handle for further functionalization, such as amide bond formation.

-

Tetrazoles: Via reaction of the nitrile with an azide, which are often used as bioisosteres for carboxylic acids.

The conformational rigidity of the cyclobutane ring, combined with the electronic effects of the fluorine atom, makes this building block a powerful tool for probing and optimizing drug-target interactions.

Safety and Handling

As a research chemical, this compound should be handled by trained personnel in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[2]

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Disposal:

Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced intermediates in the pharmaceutical industry. Its unique structural and electronic properties, stemming from the fluorinated cyclobutane scaffold, offer significant advantages in the design of novel therapeutics with improved pharmacological profiles. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this important molecule in their drug discovery and development programs.

References

- ResearchGate. (n.d.). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery.

- Goodman, M. M., et al. (1999). Synthesis and Evaluation of [18F]1-Amino-3-fluorocyclobutane 1-carboxylic Acid to Image Brain Tumors. Journal of Nuclear Medicine, 40(5), 849-856.

- ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2.

- Oreate AI Blog. (2025, December 16). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.

- ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings.

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.

- Poveda, A., et al. (2019). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent.

- National Diet Library. (n.d.). Synthesis of [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) : a PET tracer for tumor delineation.

- PubChemLite. (n.d.). This compound (C5H6FN).

- ResearchGate. (n.d.). NMR, mass spectroscopy, IR - finding compound structure.

- PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry.

- Appretech Scientific Limited. (n.d.). This compound.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. rsc.org [rsc.org]

- 3. appretech.com [appretech.com]

- 4. PubChemLite - this compound (C5H6FN) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

An In-depth Technical Guide to the Synthesis of 3-Fluorocyclobutane-1-carbonitrile

Foreword: The Strategic Value of Fluorinated Cyclobutanes in Modern Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small size, and the ability of the C-F bond to act as a hydrogen bond acceptor—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] The cyclobutane ring, a "puckered" four-membered carbocycle, serves as a versatile bioisosteric replacement for larger or more flexible groups, offering a unique conformational profile.[2] The combination of these two motifs in 3-Fluorocyclobutane-1-carbonitrile creates a valuable building block for the synthesis of novel therapeutics and advanced materials. This guide provides an in-depth examination of the primary synthetic strategies, focusing on the underlying chemical principles, practical experimental protocols, and critical safety considerations.

Strategic Overview: Pathways to this compound

The most prevalent and logical approach to synthesizing this compound involves a two-stage process. First, a suitable cyclobutane precursor bearing a hydroxyl group is synthesized. This hydroxyl group is then converted into a fluoride through nucleophilic substitution. This strategy offers flexibility and relies on well-established chemical transformations.

Caption: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of the Key Precursor, 3-Hydroxycyclobutane-1-carbonitrile

The synthesis of the target molecule hinges on the availability of a suitable precursor, typically 3-hydroxycyclobutane-1-carbonitrile. This intermediate is most commonly derived from 3-oxocyclobutane-1-carboxylic acid or its esters.[3][4][5]

Preparation of 3-Oxocyclobutane-1-carboxylic Acid

Several routes to 3-oxocyclobutane-1-carboxylic acid have been reported. A common industrial method involves the cycloaddition of diketene with an appropriate partner, followed by hydrolysis and decarboxylation. Another accessible laboratory-scale synthesis starts from acetone, bromine, and malononitrile, proceeding through a three-step reaction sequence.[3][4]

Reduction and Functional Group Interconversion

With the keto-acid or keto-ester in hand, the next step is the reduction of the ketone to a hydroxyl group. This is a critical step as it establishes the stereochemistry at the C3 position.

-

Causality of Reagent Choice: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mild nature and high selectivity for ketones in the presence of esters or carboxylic acids. The reduction typically yields a mixture of cis and trans diastereomers of 3-hydroxycyclobutane-1-carboxylic acid (or its ester). The ratio of these isomers can be influenced by the reaction conditions and the specific substrate.

The final step in precursor synthesis is the conversion of the carboxylic acid or ester to the nitrile. This can be achieved through various standard methods, such as conversion to a primary amide followed by dehydration with reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).

Part 2: The Core Transformation: Nucleophilic Deoxyfluorination

The pivotal step in the synthesis is the conversion of the hydroxyl group in 3-hydroxycyclobutane-1-carbonitrile to a fluoride. This is accomplished via nucleophilic substitution, often referred to as deoxyfluorination.

Mechanism of Deoxyfluorination

Sulfur-based fluorinating agents like (diethylamino)sulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are widely used for this purpose.[6][7][8] The reaction proceeds by activating the alcohol, which is then displaced by a fluoride ion in an Sₙ2-like mechanism. This generally results in an inversion of stereochemistry at the carbon center.[8]

Caption: Simplified mechanism of deoxyfluorination using DAST.

Comparison of Fluorinating Agents

The choice of fluorinating agent is critical and depends on factors such as substrate reactivity, desired yield, safety, and scale.

| Reagent Name | Common Acronym | Key Advantages | Key Disadvantages & Safety Notes |

| (Diethylamino)sulfur Trifluoride | DAST | Highly effective for primary and secondary alcohols. Reactions are often clean.[7] | Thermally unstable; can detonate if heated above 90°C.[7] Generates HF upon reaction and workup.[8] |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | More thermally stable than DAST, offering a better safety profile.[6][7] | More expensive than DAST. Still reacts vigorously with water and generates HF. |

| Morpholinosulfur Trifluoride | Morph-DAST | A stable, crystalline solid that can be easier to handle than liquid DAST. | Reactivity can be lower than DAST for some substrates. |

| Pyridinium poly(hydrogen fluoride) | Olah's Reagent | Inexpensive and useful for certain applications. | Highly corrosive and requires specialized equipment (e.g., Teflon) due to high HF content. |

Expert Insight: For laboratory-scale synthesis of this compound, Deoxo-Fluor® often represents the best balance of reactivity and safety.[6][7] While DAST is also effective, its thermal instability requires stringent temperature control and handling precautions.[7][8]

Part 3: Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and analytical monitoring. All work with fluorinating agents must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol: Synthesis of 3-Hydroxycyclobutane-1-carbonitrile from 3-Oxocyclobutane-1-carboxylic acid methyl ester

-

Reduction:

-

Dissolve 3-oxocyclobutane-1-carboxylic acid methyl ester (1.0 eq) in methanol (MeOH) in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature below 5°C.

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Quench the reaction by the slow addition of acetone, followed by acidification with 1M HCl.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydroxy ester.

-

-

Conversion to Nitrile (via Amide):

-

The crude hydroxy ester is first converted to the corresponding primary amide using standard procedures (e.g., reaction with ammonia).

-

The resulting crude 3-hydroxycyclobutane-1-carboxamide (1.0 eq) is then dissolved in a suitable solvent like dichloromethane (DCM).

-

To this solution, add a dehydrating agent such as trifluoroacetic anhydride (TFAA, 2.2 eq) and a non-nucleophilic base like triethylamine (TEA, 2.5 eq) at 0°C.

-

Stir the reaction for 2-4 hours, monitoring by TLC.

-

Upon completion, quench with water, separate the organic layer, wash with saturated sodium bicarbonate solution, dry over sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain 3-hydroxycyclobutane-1-carbonitrile as a mixture of cis and trans isomers.

-

Protocol: Deoxyfluorination to this compound

-

Reaction Setup:

-

In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve 3-hydroxycyclobutane-1-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

-

Fluorination:

-

Slowly add Deoxo-Fluor® (1.2 eq) dropwise to the cooled solution via syringe. A slight exotherm may be observed.

-

Maintain the reaction at -78°C for 30 minutes, then allow it to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by ¹⁹F NMR or GC-MS.

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0°C.

-

Very carefully and slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Vigorous gas evolution (CO₂, SO₂) and HF generation will occur.

-

Allow the mixture to stir until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate under reduced pressure (ensure the rotary evaporator is in a fume hood).

-

Purify the resulting crude oil by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.[9]

-

Part 4: Product Characterization

Thorough characterization is essential to confirm the identity and purity of the final product.

| Analysis Technique | Expected Observations for this compound |

| ¹H NMR | Complex multiplets in the aliphatic region (2.0-3.5 ppm). The proton geminal to the fluorine will show a large doublet of triplets (or more complex splitting) due to coupling with fluorine and adjacent protons. |

| ¹³C NMR | The carbon bearing the fluorine (C3) will appear as a doublet with a large one-bond C-F coupling constant (J_CF ≈ 200 Hz). The nitrile carbon will appear around 120 ppm. |

| ¹⁹F NMR | A characteristic multiplet in the region of -190 to -215 ppm (referenced to CFCl₃), with splitting patterns corresponding to the cis and trans isomers.[10] |

| Mass Spectrometry | (ESI+ or CI) Expected [M+H]⁺ at m/z = 100.1. |

| IR Spectroscopy | Characteristic absorption for the nitrile group (C≡N stretch) around 2250 cm⁻¹ and a strong C-F stretch between 1000-1100 cm⁻¹.[10] |

Conclusion

The synthesis of this compound is a multi-step process that relies on established, robust chemical transformations. The key to a successful synthesis lies in the careful execution of the reduction of the cyclobutanone precursor and the subsequent deoxyfluorination of the resulting alcohol. The choice of fluorinating agent is paramount, with modern reagents like Deoxo-Fluor® offering a safer, albeit more costly, alternative to DAST. By understanding the underlying mechanisms and adhering to stringent safety protocols, researchers can reliably produce this valuable fluorinated building block for application in drug discovery and materials science.

References

- Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate.

- Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.

- Alcohol to Fluoride - Common Conditions. Organic Chemistry Portal.

- Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. ResearchGate.

- Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. ARKAT USA, Inc.

- Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). ResearchGate.

- Sulfur-Based Fluorinating Agents. ACS Green Chemistry Institute.

- Synthesis and Evaluation of [18F]1-Amino-3-fluorocyclobutane 1-carboxylic Acid to Image Brain Tumors. The Journal of Nuclear Medicine.

- Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.

- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health (NIH).

- Cyclobutane derivatives. Google Patents.

- Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. ACS Publications.

- Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. Google Patents.

- Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. ProQuest.

- This compound. Appretech Scientific Limited.

- The Role of 3-Oxocyclobutane-1-carboxylic Acid in Modern Drug Development. Pharmaffiliates.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 4. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 7. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]

- 8. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]

- 9. appretech.com [appretech.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 3-Fluorocyclobutane-1-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of 3-Fluorocyclobutane-1-carbonitrile, a saturated carbocyclic scaffold of increasing interest in medicinal chemistry. While direct literature on this specific molecule is nascent, this document synthesizes foundational principles of cyclobutane conformational analysis, the stereochemical implications of 1,3-disubstitution, and the influence of fluorination to construct a detailed molecular portrait. We will explore the puckered nature of the cyclobutane ring, the critical distinctions between cis and trans isomers, predictive spectroscopic signatures for their characterization, and a representative synthetic methodology. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and physicochemical properties of fluorinated cyclobutanes in the design of novel therapeutics.

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Drug Discovery

Small, saturated carbocycles are increasingly sought-after motifs in modern drug design, offering a three-dimensional chemical space that can lead to improved pharmacological properties compared to traditional flat, aromatic structures. Among these, the cyclobutane ring serves as a versatile and conformationally constrained scaffold. When functionalized with fluorine—an element prized in medicinal chemistry for its ability to modulate metabolic stability, pKa, and binding affinity—the resulting fluorocyclobutane building blocks become particularly valuable.[1][2]

This compound (C₅H₆FN, Mol. Wt.: 99.11 g/mol ) is an exemplar of this class of compounds.[3][4] Its structure combines the rigid cyclobutane core with two key functional groups: a fluorine atom and a nitrile group. This combination presents a unique opportunity for bioisosteric replacement of other chemical moieties, offering a distinct vector for interaction with biological targets and a means to fine-tune molecular properties.[1][5] Understanding the nuanced interplay between the ring's conformation and the spatial arrangement of these substituents is paramount for its rational application in drug development programs.

Foundational Principles: Molecular Structure and Conformational Analysis

The Puckered Conformation of the Cyclobutane Ring

Contrary to a planar representation often used in 2D drawings, the cyclobutane ring is not flat. A planar conformation would induce significant torsional strain from eclipsing C-H bonds and angle strain from C-C-C bond angles of 90°, a major deviation from the ideal tetrahedral angle of 109.5°.[6] To alleviate this strain, cyclobutane adopts a "puckered" or "butterfly" conformation.[7] In this non-planar arrangement, one carbon atom is bent out of the plane formed by the other three, with a dihedral angle of approximately 25-30°.[8][9]

This puckering creates two distinct types of substituent positions, analogous to the chair conformation of cyclohexane: axial and equatorial.[10] The ring undergoes a rapid inversion process, where the axial and equatorial positions interconvert through a higher-energy planar transition state.[11] The energy barrier for this inversion is relatively low, but the introduction of substituents can favor one puckered conformation over another.[10]

Influence of Substituents on Ring Conformation

In this compound, the fluorine and nitrile groups at the C1 and C3 positions significantly influence the ring's conformational preference. The equilibrium geometry is a delicate balance between minimizing steric hindrance and torsional strain.[10] Generally, substituents prefer the more sterically accessible equatorial position to minimize unfavorable 1,3-diaxial interactions. Computational and experimental studies on related substituted cyclobutanes have shown that the substituent's nature modulates the conformational preference of the ring puckering.[10][12][13] For 1,3-disubstituted cyclobutanes, the relative stability of the cis and trans isomers is dictated by the energetic cost of placing one or both substituents in an axial position.

Stereochemistry: The Critical Distinction Between Cis and Trans Isomers

The presence of two substituents on the cyclobutane ring gives rise to diastereomers: cis and trans.

-

cis-3-Fluorocyclobutane-1-carbonitrile: The fluorine atom and the nitrile group are on the same side of the ring's approximate plane. In the most stable puckered conformation, this would typically force one substituent into a pseudo-axial position while the other is pseudo-equatorial.

-

trans-3-Fluorocyclobutane-1-carbonitrile: The fluorine atom and the nitrile group are on opposite sides of the ring. This arrangement allows for a conformation where both substituents can occupy pseudo-equatorial positions, which is generally the more stable configuration.

The stereochemical arrangement profoundly impacts the molecule's physical and chemical properties, including dipole moment, crystal packing, lipophilicity, and ultimately, its biological activity.[14] For instance, studies on related fluorinated cyclobutane derivatives have shown that trans isomers can be significantly more lipophilic than their cis counterparts.[14]

Caption: 2D representation of cis and trans isomers.

Synthesis and Spectroscopic Characterization

Representative Synthetic Workflow

The synthesis of 3-fluorocyclobutane derivatives often starts from commercially available cyclobutane precursors, such as 3-oxocyclobutane carboxylic acid.[14] A plausible synthetic route to this compound would involve the introduction of the fluorine atom via nucleophilic fluorination and subsequent conversion of a carboxylic acid or related functional group to the nitrile.

Caption: A representative synthetic workflow.

Protocol: Representative Synthesis of a 3-Fluorocyclobutane Intermediate

This protocol is illustrative, based on established methods for synthesizing similar compounds.[15][16]

-

Reduction of Ketone: Dissolve 3-oxocyclobutane-1-carboxylic acid in a suitable solvent (e.g., methanol). Cool the solution to 0 °C in an ice bath. Add a reducing agent like sodium borohydride (NaBH₄) portion-wise, maintaining the temperature. Monitor the reaction by TLC until the starting material is consumed. Quench the reaction carefully with acid (e.g., 1M HCl) and extract the product, 3-hydroxycyclobutane-1-carboxylic acid, with an organic solvent.

-

Nucleophilic Fluorination: In an inert atmosphere, dissolve the hydroxy acid intermediate in an anhydrous solvent (e.g., dichloromethane). Cool to -78 °C. Slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. Allow the reaction to warm to room temperature and stir until complete. Carefully quench the reaction with saturated aqueous NaHCO₃. Extract the product, 3-fluorocyclobutane-1-carboxylic acid, and purify by column chromatography. This step typically yields a mixture of cis and trans isomers, which may be separable at this or a later stage.

-

Conversion to Nitrile: The resulting fluorinated carboxylic acid can be converted to the nitrile via a two-step process: formation of the primary amide followed by dehydration. First, treat the acid with thionyl chloride (SOCl₂) to form the acyl chloride, then react with ammonia to yield 3-fluorocyclobutane-1-carboxamide. Subsequently, dehydrate the amide using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride to yield the final product, this compound.

Spectroscopic Characterization

NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of this compound.

| Technique | Expected Observations for this compound |

| ¹H NMR | The chemical shifts and coupling constants of the protons on the cyclobutane ring will be highly dependent on their stereochemical relationship to the fluorine and nitrile groups. Protons cis to the fluorine atom will likely show a larger through-space coupling (J-coupling) than those that are trans. The symmetry of the molecule will also affect the complexity of the spectrum; the trans isomer may exhibit higher symmetry, leading to a simpler spectrum than the cis isomer. |

| ¹³C NMR | The carbon atom bonded to fluorine (C-F) will exhibit a large one-bond coupling constant (¹Jcf), typically in the range of 170-250 Hz. The chemical shifts of the ring carbons will be influenced by the electronegativity of the substituents and their stereochemistry. |

| ¹⁹F NMR | This is a crucial technique for characterizing fluorinated compounds.[17][18] The chemical shift of the fluorine atom will be highly sensitive to its local electronic environment.[19][20] A key differentiator will be the coupling constants between fluorine and the ring protons (²Jhf, ³Jhf). The magnitude of these couplings is strongly dependent on the dihedral angle, allowing for definitive assignment of the cis and trans isomers.[21] |

| IR Spectroscopy | A strong, sharp absorption band is expected in the range of 2240-2260 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. A C-F stretching band would also be present, typically in the 1000-1400 cm⁻¹ region. |

Applications and Significance in Drug Development

The this compound scaffold is a valuable building block for several reasons:

-

Bioisosteric Replacement: The fluorocyclobutane moiety can act as a saturated, three-dimensional bioisostere for other groups, such as gem-dimethyl, phenyl, or other cyclic systems.[5] This allows chemists to explore new chemical space while maintaining or improving binding affinity.

-

Modulation of Physicochemical Properties: The introduction of fluorine can significantly lower the pKa of nearby acidic or basic groups, increase metabolic stability by blocking sites of oxidation, and alter lipophilicity (LogP), which affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][15]

-

Conformational Rigidity: The constrained nature of the cyclobutane ring can lock a molecule into a specific, biologically active conformation, potentially increasing potency and reducing off-target effects.

While specific drug candidates containing the this compound core are not yet prominent in public literature, the analogous compound, [¹⁸F]Fluciclovine (Axumin), which is 1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid, is a clinically approved PET imaging agent for prostate cancer.[22] This underscores the biological compatibility and utility of the 3-fluorocyclobutane scaffold.

Conclusion

This compound represents a sophisticated chemical building block with significant potential in medicinal chemistry. Its defining features—a puckered, conformationally restricted ring and the presence of stereoisomers with distinct properties—demand a thorough understanding for effective application. The interplay between the cis and trans arrangements of the fluoro and nitrile groups governs the molecule's shape, polarity, and interaction with biological systems. Through robust synthetic strategies and detailed spectroscopic analysis, particularly multi-nuclear NMR, researchers can harness the unique attributes of this scaffold to design next-generation therapeutics with optimized pharmacological profiles.

References

- Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate.

- Conformations of Cycloalkanes. Chemistry LibreTexts.

- Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed.

- Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry.

- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. NIH National Center for Biotechnology Information.

- Puckered Conformation Definition. Fiveable.

- Draw the conformation of cyclobutane that can overcome the eclipsing strain. Draw the puckered conformation of cyclobutane in Newman projection. Allen.

- Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. PubMed.

- Some Characteristics of the Fluorine Nuclear Magnetic Resonance of Alicyclic Fluorocarbons. The Journal of Organic Chemistry.

- Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. ACS Publications.

- 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate.

- Cyclohexane Conformations. Master Organic Chemistry.

- Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. ResearchGate.

- Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate.

- Fluorocyclobutane‐containing pharmaceuticals and drug candidates. ResearchGate.

- CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate.

- Conformational analysis. Slideshare.

- 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate.

- Molecular geometry of fluorocyclobutanes. ResearchGate.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH National Center for Biotechnology Information.

- Some Characteristics of the Fluorine Nuclear Magnetic Resonance of Alicyclic Fluorocarbons. ACS Publications.

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- Fluorine‐19 NMR. ResearchGate.

- Front Cover: 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties (Eur. J. Org. Chem. 24/2023). SciSpace.

- This compound. Appretech Scientific Limited.

- Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Publications.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. appretech.com [appretech.com]

- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Conformational analysis | PDF [slideshare.net]

- 12. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Properties of 3-Fluorocyclobutane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Fluorocyclobutane-1-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom onto the cyclobutane scaffold significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformational preferences. This guide delves into the stereoisomerism of the molecule, its spectroscopic signature, potential synthetic pathways, and its applications, with a particular focus on its relevance in the development of novel therapeutics and imaging agents. By synthesizing theoretical predictions with available experimental data on analogous structures, this document serves as an essential resource for researchers leveraging this unique fluorinated scaffold.

Introduction

The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile.[1] The cyclobutane motif, a strained four-membered ring, offers a three-dimensional scaffold that is increasingly utilized to explore novel chemical space and escape the "flatland" of aromatic-rich compound libraries.[2] The convergence of these two structural features in this compound presents a compelling molecular framework for the design of innovative therapeutics. This guide aims to provide a detailed technical understanding of this compound, empowering researchers to harness its potential in their drug discovery endeavors.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug development. While extensive experimental data for this compound is not widely published, the following table summarizes its key identifiers and known properties, supplemented with computationally predicted values where necessary.

| Property | Value | Source |

| CAS Number | 1552638-51-3 | [3] |

| Molecular Formula | C₅H₆FN | [3] |

| Molecular Weight | 99.11 g/mol | [3] |

| Appearance | Liquid | [4] |

| Purity | Typically ≥95% | [4] |

| Predicted XlogP | 0.8 | [5] |

| Topological Polar Surface Area | 23.8 Ų | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 0 | [4] |

Stereoisomerism: The Significance of Cis and Trans Isomers

The presence of two substituents on the cyclobutane ring of this compound gives rise to two diastereomers: a cis isomer, where the fluorine and nitrile groups are on the same face of the ring, and a trans isomer, where they are on opposite faces. The puckered nature of the cyclobutane ring leads to different spatial arrangements of the substituents in each isomer, which in turn influences their physical properties and biological activity.

Based on conformational analysis of similar 1,3-disubstituted cyclobutanes, the trans isomer is generally predicted to be thermodynamically more stable than the cis isomer. This is attributed to the preference of both bulky substituents to occupy pseudo-equatorial positions, minimizing steric strain.

Separation of the cis and trans isomers can be challenging but is often achievable through chromatographic techniques such as column chromatography or fractional distillation.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following sections detail the expected spectroscopic signatures based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure and stereochemistry of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons due to spin-spin coupling with each other and with the fluorine atom. The chemical shifts and coupling constants will differ between the cis and trans isomers.

-

¹³C NMR: The carbon NMR spectrum will provide distinct signals for each of the carbon atoms in the molecule. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts of the ring carbons will be influenced by the stereochemistry of the substituents.

-

¹⁹F NMR: Fluorine-19 NMR is particularly informative.[6] A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to a cyclobutane ring.[7] The coupling patterns observed in the ¹⁹F NMR spectrum, arising from interactions with adjacent protons, can aid in the assignment of the cis and trans isomers.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| C≡N (Nitrile) | 2260 - 2240 | Stretching |

| C-F | 1100 - 1000 | Stretching |

| C-H (sp³) | 3000 - 2850 | Stretching |

The presence of a sharp, medium-intensity peak in the 2260-2240 cm⁻¹ region is a strong indicator of the nitrile functionality.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of this compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 99. Fragmentation patterns will likely involve the loss of small neutral molecules such as HCN and HF.

Synthesis and Purification

A likely precursor for the synthesis is 3-hydroxycyclobutanecarbonitrile.[8] The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a fluoride source. Alternatively, direct fluorination of the alcohol using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST) is a common strategy.[9]

Purification

Purification of the crude product can be achieved by standard laboratory techniques. Fractional distillation under reduced pressure is a common method for purifying liquid nitriles.[10][11][12][13] Column chromatography on silica gel may also be employed, particularly for the separation of the cis and trans isomers.

Applications in Drug Discovery and Beyond

The 3-fluorocyclobutane moiety is an attractive scaffold in drug design due to its ability to confer desirable physicochemical properties.[14] Fluorination can enhance metabolic stability by blocking sites of oxidation and can modulate lipophilicity and pKa, thereby improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[15][16]

A notable application of a related compound, [¹⁸F]1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), is as a radiotracer for Positron Emission Tomography (PET) imaging of tumors.[17][18] This highlights the potential of the 3-fluorocyclobutane scaffold in the development of diagnostic agents. The carbonitrile group in this compound is a versatile functional group that can be readily converted into other functionalities such as amines, carboxylic acids, and tetrazoles, further expanding its utility as a synthetic intermediate.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not universally available, it should be handled with the care appropriate for a research chemical. Based on the hazard statements for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4] Therefore, it is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its unique combination of a strained cyclobutane ring and a fluorine substituent offers a means to introduce three-dimensionality and modulate key physicochemical properties in drug candidates. This technical guide has provided a comprehensive overview of its known and predicted properties, including its stereoisomerism, spectroscopic characteristics, potential synthetic routes, and applications. As the demand for novel chemical scaffolds in drug discovery continues to grow, this compound is poised to play an increasingly important role in the development of the next generation of therapeutics and diagnostic agents.

References

- Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. (URL: [Link])

- Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. (URL: [Link])

- Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1)

- 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. (URL: [Link])

- Some useful fluoroalkyl‐substituted cyclobutanes. (URL: [Link])

- Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. (URL: [Link])

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Inform

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (URL: [Link])

- Fluorocyclobutane‐containing pharmaceuticals and drug candid

- Purific

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin

- 1-Ethyl-3,3-difluorocyclobutane-1-carbonitrile | C7H9F2N | CID 167072145 - PubChem. (URL: [Link])

- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (URL: [Link])

- Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). (URL: [Link])

- This compound (C5H6FN) - PubChemLite. (URL: [Link])

- This compound - Appretech Scientific Limited. (URL: [Link])

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

- Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. (URL: [Link])

- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (URL: [Link])

- Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. (URL: [Link])

- 13C NMR Spectroscopy. (URL: [Link])

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- This compound [P50030] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. (URL: [Link])

- 3-Chlorocyclobutane-1-carbonitrile | C5H6ClN | CID 71404903 - PubChem. (URL: [Link])

- Purification of Fluorine by Distill

- Purification of Fluorine by Distillation - UNT Digital Library. (URL: [Link])

- Catalog Record: Purification of fluorine by distillation | H

- Synthesis and Evaluation of [18F]1-Amino-3-fluorocyclobutane 1-carboxylic Acid to Image Brain Tumors. (URL: [Link])

- Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion b

- Fluoroform - the NIST WebBook. (URL: [Link])

- Benzonitrile, 3-chloro-2-fluoro- - the NIST WebBook. (URL: [Link])

- NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. (URL: [Link])

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. appretech.com [appretech.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - this compound (C5H6FN) [pubchemlite.lcsb.uni.lu]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 8. 20249-17-6|3-Hydroxycyclobutanecarbonitrile|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. US2388506A - Purification of nitriles - Google Patents [patents.google.com]

- 11. scispace.com [scispace.com]

- 12. Purification of Fluorine by Distillation - UNT Digital Library [digital.library.unt.edu]

- 13. catalog.hathitrust.org [catalog.hathitrust.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jnm.snmjournals.org [jnm.snmjournals.org]

An In-depth Technical Guide to the Spectral Analysis of 3-Fluorocyclobutane-1-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the novel building block, 3-fluorocyclobutane-1-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of publicly accessible, experimentally-derived spectra for this compound, this guide synthesizes data from closely related structural analogs, primarily from the comprehensive study on fluorinated cyclobutane building blocks by Grygorenko and coworkers, to provide a robust and instructive analytical framework.[1][2][3] The methodologies, theoretical underpinnings, and practical interpretations presented herein are intended to empower scientists in the identification, characterization, and utilization of this and similar fluorinated scaffolds in medicinal chemistry and materials science.

Introduction: The Emergence of Fluorinated Cyclobutanes in Modern Chemistry

The introduction of fluorine into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties. The cyclobutane motif, a strained four-membered ring, offers a unique three-dimensional scaffold that is increasingly utilized in drug discovery to explore novel chemical space. The combination of these two features in molecules such as this compound presents a compelling synthetic building block with significant potential for the development of new therapeutics and advanced materials.

The precise characterization of such molecules is paramount to understanding their behavior and unlocking their full potential. Spectroscopic techniques, including NMR, IR, and MS, are the cornerstones of this characterization. This guide provides a detailed examination of the expected spectral features of this compound, drawing upon established principles and data from analogous compounds to offer a predictive and practical analytical resource.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry. The presence of both cis and trans isomers further enriches the NMR analysis.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for fluorinated cyclobutane derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum to observe all carbon environments.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum to identify the fluorine resonance.

-

2D NMR (Optional but Recommended): Perform COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) experiments to confirm assignments and establish long-range correlations.

Caption: Workflow for NMR data acquisition.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of this compound is expected to be complex due to the puckered nature of the cyclobutane ring and the presence of cis/trans isomers. The fluorine atom and the nitrile group significantly influence the chemical shifts of the ring protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 (methine) | 3.2 - 3.5 | m | - |

| H-2, H-4 (methylene) | 2.5 - 3.0 | m | - |

| H-3 (methine) | 5.0 - 5.4 | dddd (dm) | JH-F ≈ 50-55 |

Note: Predicted data is based on the analysis of structurally similar compounds.

Interpretation:

-

The proton at C-3 (H-3), directly attached to the fluorine-bearing carbon, is expected to be the most deshielded, appearing as a complex multiplet due to coupling with the adjacent methylene protons and a large geminal coupling to fluorine (JH-F).

-

The methine proton at C-1 (H-1), adjacent to the electron-withdrawing nitrile group, will also be shifted downfield.

-

The methylene protons at C-2 and C-4 will exhibit complex splitting patterns due to geminal and vicinal couplings to each other and to the methine protons. The cis and trans isomers will likely show distinct sets of signals.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides key information about the carbon framework. The electronegative fluorine and nitrile substituents have a pronounced effect on the chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling to Fluorine |

| C-1 (methine) | 20 - 25 | Small JC-F |

| C-2, C-4 (methylene) | 30 - 35 | ²JC-F ≈ 20-25 Hz |

| C-3 (methine) | 80 - 85 | ¹JC-F ≈ 200-220 Hz |

| -C≡N (nitrile) | 118 - 122 | Small JC-F |

Note: Predicted data is based on the analysis of structurally similar compounds.

Interpretation:

-

The most significant feature is the large one-bond carbon-fluorine coupling constant (¹JC-F) for C-3, which is characteristic of fluorinated carbons.

-

The C-3 carbon will also be significantly deshielded due to the direct attachment of the electronegative fluorine atom.

-

The carbons adjacent to the fluorine-bearing center (C-2 and C-4) will exhibit a two-bond carbon-fluorine coupling (²JC-F).

-

The nitrile carbon will appear in the typical region for this functional group.

Caption: Molecular structure of this compound.

¹⁹F NMR Spectral Data (Predicted)

¹⁹F NMR is highly sensitive to the local electronic environment. For this compound, a single resonance is expected for each isomer.

| Isomer | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| cis / trans | -180 to -200 | m |

Note: Predicted data is based on the analysis of structurally similar compounds.

Interpretation:

-

The chemical shift is in the typical range for a fluorine atom attached to a saturated carbon.

-

The signal will be a complex multiplet due to coupling with the geminal proton (H-3) and the vicinal protons on C-2 and C-4. The cis and trans isomers are expected to have slightly different chemical shifts, allowing for their differentiation and quantification.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Collection: Typically, 16-32 scans are co-added to obtain a high signal-to-noise ratio spectrum over the range of 4000-400 cm⁻¹.

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2950-3000 | C-H stretch (cyclobutane) | Medium |

| 2240-2260 | C≡N stretch (nitrile) | Medium-Strong |

| 1050-1150 | C-F stretch | Strong |

Note: Predicted data is based on characteristic vibrational frequencies of similar functional groups.

Interpretation:

-

The most characteristic absorption will be the stretching vibration of the nitrile group (C≡N) in the region of 2240-2260 cm⁻¹. This is a relatively clean region of the spectrum, making this peak a strong diagnostic indicator.

-

A strong absorption band in the 1050-1150 cm⁻¹ region is indicative of the C-F stretching vibration.

-

The C-H stretching vibrations of the cyclobutane ring will appear just below 3000 cm⁻¹, as is typical for sp³-hybridized C-H bonds.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation